molecular formula C19H19BrN6O2 B11693077 N'-{(E)-[5-bromo-2-(propan-2-yloxy)phenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

N'-{(E)-[5-bromo-2-(propan-2-yloxy)phenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Cat. No.: B11693077
M. Wt: 443.3 g/mol
InChI Key: CDUVTQXYEQAHAX-SRZZPIQSSA-N
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Description

N’-[(E)-[5-BROMO-2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-BROMO-2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE typically involves a multi-step process:

    Formation of the hydrazide: The initial step involves the reaction of an appropriate ester with hydrazine hydrate to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the hydrazone derivative.

    Cyclization: The hydrazone undergoes cyclization with a suitable reagent to form the tetrazole ring.

    Bromination and etherification: The final steps involve bromination and etherification to introduce the bromo and propan-2-yloxy groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-BROMO-2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of functionalized compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.

    Materials Science: Its aromatic and heterocyclic components could be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-BROMO-2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s specific application. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share a similar amide linkage and aromatic structure.

    3-Bromoimidazo[1,2-a]pyridines: These compounds also feature a bromine atom and a heterocyclic ring.

Uniqueness

N’-[(E)-[5-BROMO-2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE is unique due to its combination of a brominated aromatic ring, a propan-2-yloxy group, and a tetrazole ring. This combination of functional groups and structural elements provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H19BrN6O2

Molecular Weight

443.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-propan-2-yloxyphenyl)methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C19H19BrN6O2/c1-13(2)28-17-9-8-16(20)10-15(17)11-21-22-18(27)12-26-24-19(23-25-26)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,22,27)/b21-11+

InChI Key

CDUVTQXYEQAHAX-SRZZPIQSSA-N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)Br)/C=N/NC(=O)CN2N=C(N=N2)C3=CC=CC=C3

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C=NNC(=O)CN2N=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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